molecular formula C6HClF3N3S B155419 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine CAS No. 1998-59-0

7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine

Cat. No. B155419
CAS RN: 1998-59-0
M. Wt: 239.61 g/mol
InChI Key: VFKDPWJTSAHXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family and is known for its unique chemical properties that make it suitable for use in scientific research.

Mechanism Of Action

The mechanism of action of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by interfering with the function of various enzymes and proteins in the body.

Biochemical And Physiological Effects

Studies have shown that 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine in lab experiments is its unique chemical properties, which make it suitable for use in a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for research involving 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Some of these include studying its potential use as an inhibitor of specific enzymes, investigating its effects on various microorganisms, and exploring its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine involves the reaction of 5-amino-2-chlorobenzoic acid with trifluoroacetic anhydride and thionyl chloride. The resulting intermediate is then reacted with 2-aminothiophenol to produce the final product.

Scientific Research Applications

7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as an inhibitor of various enzymes.

properties

CAS RN

1998-59-0

Product Name

7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine

Molecular Formula

C6HClF3N3S

Molecular Weight

239.61 g/mol

IUPAC Name

7-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6HClF3N3S/c7-3-2-4(14-1-11-2)13-5(12-3)6(8,9)10/h1H

InChI Key

VFKDPWJTSAHXRQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F

Canonical SMILES

C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F

Other CAS RN

1998-59-0

synonyms

7-Chloro-5-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine

Origin of Product

United States

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